molecular formula C21H25N3O4 B2625974 (1R,5S)-N-(2,3-dimethoxyphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2109278-61-5

(1R,5S)-N-(2,3-dimethoxyphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2625974
CAS RN: 2109278-61-5
M. Wt: 383.448
InChI Key: KACOCHYVFARUGH-UHFFFAOYSA-N
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Description

(1R,5S)-N-(2,3-dimethoxyphenyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Compounds featuring the azabicyclo[3.2.1]octane core are synthesized and studied for their unique structural and conformational properties. For instance, the synthesis of azabicyclic skeletons involves complex organic reactions that yield rigid structures, which are of interest in the development of novel pharmaceuticals and materials due to their stereochemical properties and potential biological activities (Kubyshkin et al., 2009; Sato et al., 1995). These synthetic approaches not only provide access to novel chemical entities but also allow for the exploration of their biological activities and potential applications in drug discovery.

Applications in Scientific Research

Azabicyclo octane derivatives have been explored for their potential applications in various areas of scientific research, including as intermediates in the synthesis of pharmacologically active molecules. The unique structural features of these compounds, such as the azabicyclo core, contribute to their potential activity as ligands for biological receptors, which could be exploited in the development of new therapeutic agents. The synthesis of such compounds often involves innovative organic synthesis techniques, which are valuable in the broader context of chemical synthesis and drug development (Ershov et al., 2001; Jun et al., 1993).

properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-26-19-7-3-6-18(20(19)27-2)23-21(25)24-14-8-9-15(24)12-17(11-14)28-16-5-4-10-22-13-16/h3-7,10,13-15,17H,8-9,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACOCHYVFARUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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